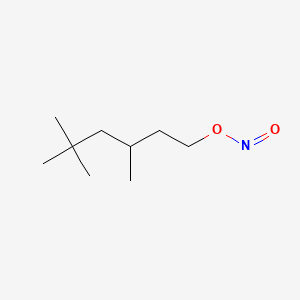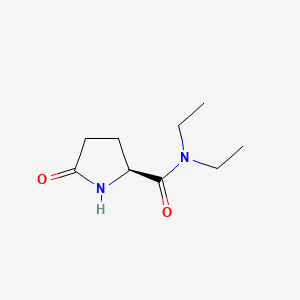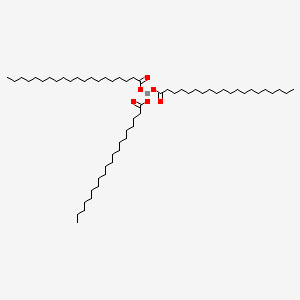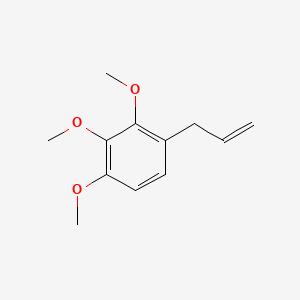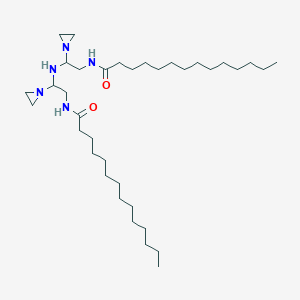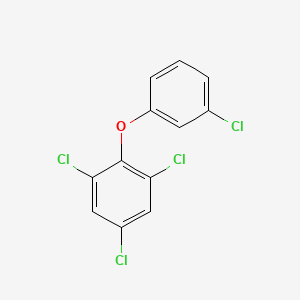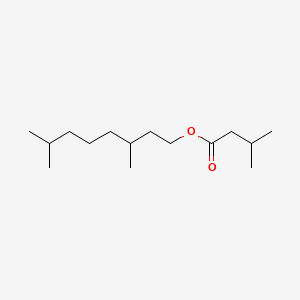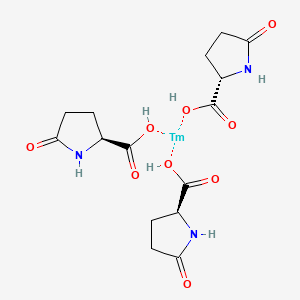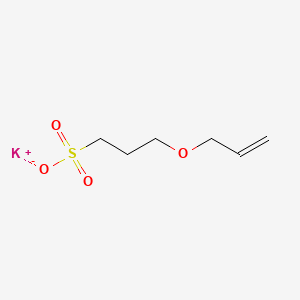
5-fluoro-cdUMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2’-deoxyuridine 5’-monophosphate, commonly known as 5-fluoro-cdUMP, is a fluorinated pyrimidine nucleotide analog. It is a metabolite of 5-fluorouracil and 5-fluoro-2’-deoxyuridine, and it acts as a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This compound is widely studied for its applications in cancer treatment due to its ability to disrupt DNA synthesis in rapidly proliferating tumor cells .
準備方法
Synthetic Routes and Reaction Conditions
5-Fluoro-2’-deoxyuridine 5’-monophosphate can be synthesized through the phosphorylation of 5-fluoro-2’-deoxyuridine. The phosphorylation process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product .
Industrial Production Methods
Industrial production of 5-fluoro-2’-deoxyuridine 5’-monophosphate often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
5-Fluoro-2’-deoxyuridine 5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-fluoro-2’-deoxyuridine 5’-monophosphate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 5-fluoro-2’-deoxyuridine 5’-monophosphate include various fluorinated pyrimidine derivatives and nucleotides. These products are often studied for their biological activity and potential therapeutic applications .
科学的研究の応用
5-Fluoro-2’-deoxyuridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleotides and their interactions with enzymes.
Biology: The compound is used to investigate the mechanisms of DNA synthesis and repair, as well as the role of thymidylate synthase in cellular metabolism.
Medicine: It is extensively studied for its anticancer properties, particularly in the treatment of colorectal, breast, and head and neck cancers.
作用機序
5-Fluoro-2’-deoxyuridine 5’-monophosphate exerts its effects by inhibiting thymidylate synthase, an enzyme responsible for the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, a nucleotide essential for DNA synthesis. The resulting imbalance in nucleotide pools causes DNA damage and cell death, particularly in rapidly dividing tumor cells . The compound forms a covalent complex with thymidylate synthase and the folate cofactor, N5–10-methylenetetrahydrofolate, leading to irreversible inhibition of the enzyme .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A precursor to 5-fluoro-2’-deoxyuridine 5’-monophosphate, widely used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another precursor that is converted to 5-fluoro-2’-deoxyuridine 5’-monophosphate in vivo.
5-Fluorocytosine: A fluorinated pyrimidine analog used as an antifungal agent.
Uniqueness
5-Fluoro-2’-deoxyuridine 5’-monophosphate is unique due to its specific mechanism of action as a thymidylate synthase inhibitor. Unlike its precursors, which require metabolic activation, 5-fluoro-2’-deoxyuridine 5’-monophosphate directly inhibits the enzyme, making it a more potent and targeted anticancer agent .
特性
CAS番号 |
36519-08-1 |
|---|---|
分子式 |
C9H10FN2O7P |
分子量 |
308.16 g/mol |
IUPAC名 |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN2O7P/c10-4-2-12(9(14)11-8(4)13)7-1-5-6(18-7)3-17-20(15,16)19-5/h2,5-7H,1,3H2,(H,15,16)(H,11,13,14)/t5-,6+,7+/m0/s1 |
InChIキー |
CEEUOYKVNIFZLL-RRKCRQDMSA-N |
異性体SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=C(C(=O)NC3=O)F |
正規SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=C(C(=O)NC3=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


